2-(4-Aminopiperidin-1-yl)-1-(azepan-1-yl)ethan-1-one
Overview
Description
2-(4-Aminopiperidin-1-yl)-1-(azepan-1-yl)ethan-1-one is a useful research compound. Its molecular formula is C13H25N3O and its molecular weight is 239.36 g/mol. The purity is usually 95%.
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Scientific Research Applications
Chemical Synthesis and Rearrangement
2-(4-Aminopiperidin-1-yl)-1-(azepan-1-yl)ethan-1-one is a compound that may find application in chemical synthesis, particularly in reactions involving the rearrangement of beta-amino alcohols via aziridinium intermediates. Such rearrangements are important for the synthesis of various amines, which can be influenced by the nature of nucleophiles, substituents, solvents, and temperature conditions (Métro, Duthion, Gomez Pardo, & Cossy, 2010).
Pharmacological Properties of Azepane Derivatives
Compounds containing azepane, such as this compound, have shown a wide range of pharmacological properties. Azepane derivatives have been identified for their potential in drug discovery, demonstrating diverse therapeutic applications including anti-cancer, anti-tubercular, anti-Alzheimer's, antimicrobial agents, and more. Their structural diversity makes them candidates for the development of new therapeutic agents with reduced toxicity and enhanced activity (Zha, Rakesh, Manukumar, Shantharam, & Long, 2019).
Synthesis and Applications of Heterocyclic Compounds
The compound may also be relevant in the synthesis of heterocyclic compounds, such as azepines, azepanes, and azepinones, which possess significant pharmacological and therapeutic implications. Research in this area focuses on the synthesis, reaction mechanisms, and biological properties of these heterocycles. Although the biological aspects of these compounds require further exploration, they represent a promising area for future research in developing new drugs to combat various diseases (Kaur, Garg, Malhi, & Sohal, 2021).
Properties
IUPAC Name |
2-(4-aminopiperidin-1-yl)-1-(azepan-1-yl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25N3O/c14-12-5-9-15(10-6-12)11-13(17)16-7-3-1-2-4-8-16/h12H,1-11,14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYZKBSWCGJVSTK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)CN2CCC(CC2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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